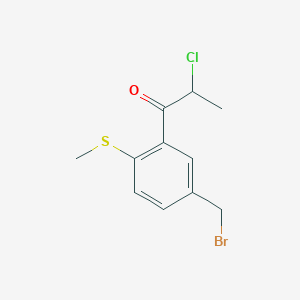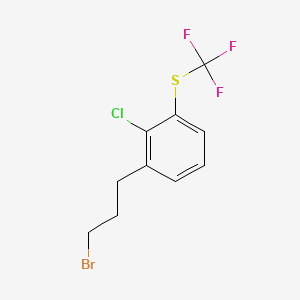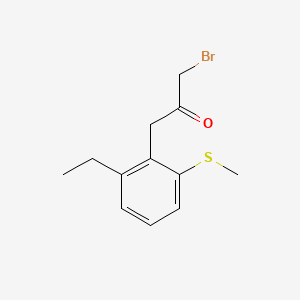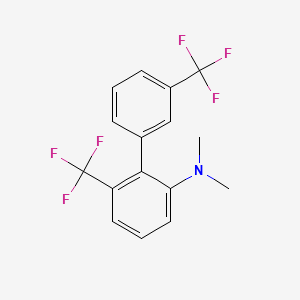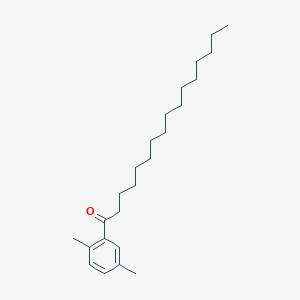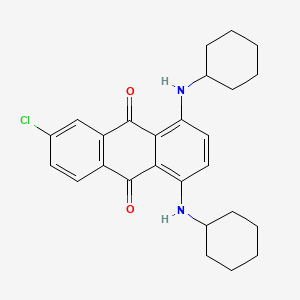
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- typically involves the chlorination of 9,10-anthracenedione followed by the introduction of cyclohexylamino groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process. Subsequent amination is carried out using cyclohexylamine under controlled temperature and pressure conditions to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonic structures.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinonic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted anthracenediones.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties. It also serves as an intermediate in the preparation of other anthracenedione derivatives.
Biology and Medicine: In biological research, the compound has been studied for its potential anticancer properties. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, the compound is utilized as an analytical reagent for the photometric determination of metal ions. Its ability to form colored complexes with metals makes it valuable in analytical chemistry.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or cell death. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism, particularly in its anticancer activity.
Comparison with Similar Compounds
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer properties.
1,4-Diaminoanthraquinone: Used in dye production and as an analytical reagent.
Uniqueness: 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
10146-32-4 |
|---|---|
Molecular Formula |
C26H29ClN2O2 |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
6-chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H29ClN2O2/c27-16-11-12-19-20(15-16)26(31)24-22(29-18-9-5-2-6-10-18)14-13-21(23(24)25(19)30)28-17-7-3-1-4-8-17/h11-15,17-18,28-29H,1-10H2 |
InChI Key |
OYHYXJOUXJKBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C3=O)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


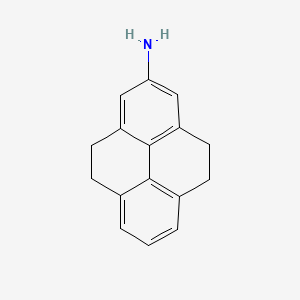
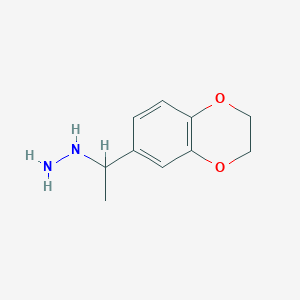
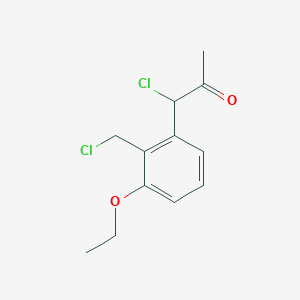
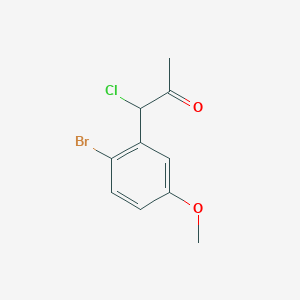

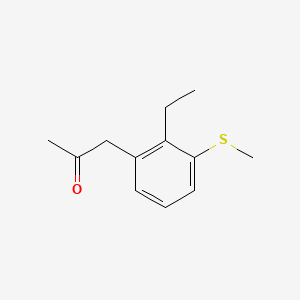
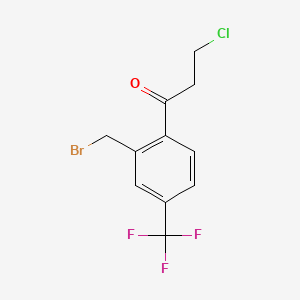

![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
